molecular formula C8H10N2 B156257 Tetrahydroquinazoline CAS No. 1904-65-0

Tetrahydroquinazoline

Número de catálogo B156257
Número CAS: 1904-65-0
Peso molecular: 134.18 g/mol
Clave InChI: PKORYTIUMAOPED-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tetrahydroquinazoline is a class of organic compounds that are part of the quinazoline family. They are nitrogen-containing heterocycles and have received significant attention due to their diverse biopharmaceutical activities . One specific type, 5,6,7,8-Tetrahydro-quinazoline, is a brown liquid with a molecular weight of 134.18 .


Synthesis Analysis

Tetrahydroquinazolines can be synthesized from 2-aminobenzonitriles and alkylidene malonates via 1,4-conjugate addition followed by an unprecedented rearrangement . This methodology is further applicable for the synthesis of quinazolines and tetracyclic compounds .


Molecular Structure Analysis

The molecule of a specific tetrahydroquinazoline derivative contains a chiral tertiary carbon of the 1,2,3,4-tetrahydropyrimidine fragment . The formation of the single product was confirmed by IR and 1H spectroscopy, single-crystal and powder X-ray diffraction, and elemental analysis .


Chemical Reactions Analysis

Tetrahydroquinazolines have been used in multicomponent reactions (MCR), a powerful strategy for constructing structurally diverse chemical compounds. MCR reactions have been used for the synthesis of compounds with biological activity such as anticancer and antimicrobial properties .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydro-quinazoline is a brown liquid with a molecular weight of 134.18 .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

  • Tetrahydroquinazolines have been synthesized and characterized for their biological properties. A study focused on synthesizing new tetrahydroquinazolines, demonstrating their significant antibacterial activity and non-toxic nature to human cells (Murthy et al., 2008).

Cancer Research

  • Research indicates that tetrahydroquinazoline derivatives may serve as potent anticancer agents. They act as inhibitors of the KRAS protein, which plays a crucial role in cell signaling pathways related to cell differentiation, proliferation, and apoptosis. Their potential in treating cancers involving KRAS mutations, such as lung tumors, is particularly notable (Abdel-Magid, 2019).

Anticancer Drug Development

  • A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as inhibitors of human topoisomerase II, a key target for anticancer drugs. These compounds block topoisomerase II function without DNA intercalation, suggesting their potential as safer, topoII-targeted anticancer drugs (Ortega et al., 2020).

Green Chemistry Applications

  • Tetrahydroquinazolines have been synthesized through green chemistry approaches. A study demonstrates the efficient, solvent-free synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines, highlighting the potential of these processes in the sustainable production of important chemical compounds (Correa et al., 2002).

Inhibitors of mTOR

  • Tetrahydroquinazoline derivatives have been studied as inhibitors of the mammalian target of rapamycin (mTOR), crucial for developing new cancer therapies. These compounds show promise in increasing mTOR potency and reducing side effects compared to existing mTOR inhibitors (Estrada et al., 2013).

Antimicrobial and Antioxidant Activity

  • The antimicrobial and antioxidant properties of tetrahydroquinazolines have been explored. A study focused on the microwave-assisted synthesis of a specific tetrahydroquinazoline compound, which showed significant activity against various bacterial strains and moderate antioxidant activity (Obafemi et al., 2018).

Progress in Chemistry

  • There has been significant progress in the chemistry of tetrahydroquinolines, a related compound, with emphasis on their synthesis and potential pharmacological applications (Muthukrishnan et al., 2019).

Propiedades

IUPAC Name

1,2,3,4-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKORYTIUMAOPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydroquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydroquinazoline
Reactant of Route 2
Tetrahydroquinazoline
Reactant of Route 3
Reactant of Route 3
Tetrahydroquinazoline
Reactant of Route 4
Tetrahydroquinazoline
Reactant of Route 5
Tetrahydroquinazoline
Reactant of Route 6
Tetrahydroquinazoline

Citations

For This Compound
1,580
Citations
A Rosowsky, AT Papoulis, RA Forsch… - Journal of medicinal …, 1999 - ACS Publications
Nineteen previously undescribed 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines (5a−m, 10−12) were synthesized as part of a larger effort to assess the therapeutic potential …
Number of citations: 71 pubs.acs.org
JA Ortega, JM Arencibia, E Minniti… - Journal of medicinal …, 2020 - ACS Publications
We disclose a novel class of 6-amino-tetrahydroquinazoline derivatives that inhibit human topoisomerase II (topoII), a validated target of anticancer drugs. In contrast to topoII-targeted …
Number of citations: 16 pubs.acs.org
R Koehler, L Goodman, J DeGraw… - Journal of the American …, 1958 - ACS Publications
Condensation of 2, 4-dicarbomethoxycyclohexanone with guanidine ledto an excellent yield of 2-amino-5, 6, 7, 8-tetrahydro-4-hydroxyquinazoline-6-carboxylic acid (VI) which, via its re-…
Number of citations: 30 pubs.acs.org
A Gangjee, N Zaveri, M Kothare… - Journal of medicinal …, 1995 - ACS Publications
… In this paper, we describe 20 new tetrahydroquinazoline analogues and, for the first time, the inhibition of DHFRs by nonclassical 6-substituted 2,4-diaminotetrahydroquinazoline …
Number of citations: 36 pubs.acs.org
DK Dodiya, SJ Vaghasia, AR Trivedi, HK Ram… - 2010 - nopr.niscpr.res.in
Synthesis of a series of novel 4-aryl-5,5-dimethyl-7-(2′-piperidin-1′-yl-ethyl)-2-hydroxy-3,4,5,6-tetrahydroquinazolines 2a-i has been efficiently accomplished by condensation of 5,5,7…
Number of citations: 10 nopr.niscpr.res.in
H Doshi, M Bhatt, S Thakkar, A Ray - American Journal of Organic …, 2012 - researchgate.net
… Tetrahydroquinazoline analogues (MB IV) synthesized from intermediates S IV (Scheme IIa,b). … This could be due to the presence of -NO2 group at R1 position of tetrahydroquinazoline …
Number of citations: 8 www.researchgate.net
J DeGRAW, L GOODMAN, B WEINSTEIN… - The Journal of Organic …, 1962 - ACS Publications
In another paper in this series, 7 some approaches to the synthesis of 5, 8-dideaza-5, 6, 7, 8-tetrahydroaminopterin (Ila) were described. Earlier attempts to prepare a suitable 6-…
Number of citations: 24 pubs.acs.org
R Granados, M Alvarez, N Vails… - Journal of heterocyclic …, 1983 - Wiley Online Library
The synthesis of N,N′‐bis[6‐(1,2,3,4‐tetrahydro‐3‐quinazolidyl)hexyl]cystamine (I) and 3‐(6‐aminohexyl)‐1,2,3,4‐tetrahydroquinazoline (II) are described. Compound I is obtained by …
Number of citations: 11 onlinelibrary.wiley.com
NR El-Brollosy, MI Attia, AA El-Emam… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C20H20N2O3, the ten atoms comprising the quinazoline ring are essentially planar (rms deviation = 0.024 Å), and this plane is almost orthogonal to the terminal …
Number of citations: 2 scripts.iucr.org
K Okumura, T Oine, Y Yamada, G Hayashi… - Journal of Medicinal …, 1968 - ACS Publications
… moles) in tet rahvdrof uran-diglyme afforded 2-mcthyl-3phenyl-4-oxo-I,2.3,4-tetrahydroquinazoline … l-Acetyl-2-methyl-3-aryl-4-oxo-l,2,3,4-tetrahydroquinazoline iX). General Procedure. A …
Number of citations: 100 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.